Physical organic chemistrySolid-state characterizationQuality control
Avoid synthetic failure: standard N-tosylaniline lacks the ortho-amine motif required for cyclizations to indoles and quinolines. 2-Tosylaniline (CAS 1213-33-8) is the correct ortho-aminophenyl sulfone scaffold.
- **Key Application**: Precursor for 2-substituted indoles via 5-endo-dig cyclization; essential for ortho-directed C-H functionalization.
- **Differentiation**: Free NH₂ at ortho position relative to sulfonyl group-enables bidentate chelation not possible with N-tosyl or para isomers.
- **Supply**: Verified regioisomer, not a generic substitute. Available for R&D quantities.
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
CAS No.1213-33-8
Cat. No.B3046227
⚠ Attention: For research use only. Not for human or veterinary use.
2-Tosylaniline (CAS 1213-33-8), chemically designated as 2-[(4-methylphenyl)sulfonyl]aniline or o-aminophenyl p-tolyl sulfone, is an ortho-aminoaryl sulfone with the molecular formula C₁₃H₁₃NO₂S and molecular weight 247.31 g/mol . Unlike the more commonly encountered N-tosylaniline (CAS 68-34-8), which features the tosyl group attached to the aniline nitrogen atom, 2-Tosylaniline bears the sulfonyl group directly on the aromatic ring at the ortho position relative to the primary amine . This structural distinction—C-sulfonylation versus N-sulfonylation—creates a fundamentally different chemical entity with distinct physicochemical properties, including a melting point of 120–121°C and a predicted pKa of 1.01 ± 0.10, reflecting the unique electronic environment of the ortho-aminophenyl sulfone motif .
Reactivity Differences: 2-Tosylaniline vs N-Tosylaniline
Generic substitution of 2-Tosylaniline with N-tosylaniline (p-toluenesulfonanilide, CAS 68-34-8) or 4-aminophenyl p-tolyl sulfone (CAS 4094-38-6) is chemically invalid due to fundamentally divergent reactivity profiles. 2-Tosylaniline possesses a free primary aromatic amine positioned ortho to a sulfonyl group—a bifunctional arrangement that enables intramolecular cyclization reactions, ortho-directed C–H functionalization, and participation as a chelating ligand scaffold that N-tosylaniline, lacking both the free NH₂ group and the ortho-sulfonyl arrangement, cannot replicate [1]. Furthermore, the electronic deactivation of the aromatic ring by the sulfonyl group in 2-Tosylaniline modulates nucleophilicity and oxidation potential distinctly from N-tosylaniline, affecting reaction kinetics and product distributions in transition metal-catalyzed transformations [2]. The synthesis of 2-Tosylaniline itself requires tosylation of o-nitroaniline followed by reduction, a route distinct from the direct tosylation of aniline used for N-tosylaniline, underscoring its status as a separate chemical building block with independent sourcing requirements . Procurement professionals must therefore verify that the correct regioisomer—ortho-aminophenyl sulfone rather than N-tosyl or para-aminophenyl sulfone—is specified for applications requiring ortho-directing capability or a free ortho-amine motif.
[1] Rodríguez, A., Morán-Poladura, P., Suárez, A., & Vázquez, M. Á. (2015). Regiocontrolled gold(I)-catalyzed cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines. Journal of Organometallic Chemistry, 793, 156-161. doi:10.1016/j.jorganchem.2010.09.021 View Source
[2] Zhou, R., Liu, W., Wang, Q., & He, Z. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. doi:10.1039/C9RA03456A View Source
2-Tosylaniline Comparative Physicochemical & Synthetic Data
Melting Point Distinction vs N-Tosylaniline
The melting point of 2-Tosylaniline (120–121°C) is significantly higher than that of N-tosylaniline (102–103°C), reflecting differences in crystal packing energy due to the ortho-aminophenyl sulfone motif versus the N-sulfonamide arrangement . This thermal property distinction provides a rapid quality control indicator for verifying the correct regioisomer upon receipt.
Physical organic chemistrySolid-state characterizationQuality control
Evidence Dimension
Melting point (solid-state thermal stability)
Target Compound Data
120–121°C
Comparator Or Baseline
N-tosylaniline (CAS 68-34-8): 102–103°C
Quantified Difference
+18°C (approximately 18% higher on Celsius scale)
Conditions
Standard melting point determination (capillary method)
Why This Matters
Melting point serves as a routine identity verification parameter; the 18°C difference enables unambiguous differentiation from the more common N-tosylaniline analog during incoming quality inspection.
Physical organic chemistrySolid-state characterizationQuality control
pKa: Distinct Protonation Behavior
The predicted pKa of 2-Tosylaniline (1.01 ± 0.10) is substantially lower than typical aromatic amines (e.g., aniline pKa ≈ 4.6 for the conjugate acid), indicating the electron-withdrawing effect of the ortho-sulfonyl group strongly suppresses amine basicity . This low pKa value informs pH selection in workup procedures, extraction protocols, and acid-base catalysis contexts.
Acid dissociation constant (pKa of conjugate acid)
Target Compound Data
1.01 ± 0.10 (predicted)
Comparator Or Baseline
Aniline (conjugate acid pKa ≈ 4.6); N-tosylaniline predicted pKa not directly comparable due to different protonation site (sulfonamide NH vs. aniline NH₂)
Quantified Difference
~3.6 pKa units lower than unsubstituted aniline
Conditions
Predicted value; experimental confirmation not reported in literature
Why This Matters
The low pKa dictates that 2-Tosylaniline remains predominantly unprotonated under mildly acidic conditions where typical anilines would be protonated, affecting solubility, extraction efficiency, and nucleophilicity in synthetic sequences.
2-Tosylaniline exhibits a calculated XLogP3 value of 2.6, indicating moderate lipophilicity substantially greater than that of aniline (XLogP ≈ 0.9) [1]. This lipophilicity increase results from the tosyl moiety and influences solvent partitioning behavior in extraction and chromatographic purification protocols.
LipophilicityADME predictionSolvent selection
Evidence Dimension
Lipophilicity (calculated XLogP3)
Target Compound Data
XLogP3 = 2.6
Comparator Or Baseline
Aniline XLogP3 ≈ 0.9
Quantified Difference
+1.7 logP units (approximately 50-fold greater octanol-water partition coefficient)
Conditions
Calculated using XLogP3 algorithm; experimental LogP = 4.07 also reported from alternative source
Why This Matters
The elevated LogP value guides solvent selection for reactions and purifications; 2-Tosylaniline partitions preferentially into organic phases under aqueous workup conditions, distinguishing its handling profile from more hydrophilic aniline derivatives.
Derivatives of 2-Tosylaniline bearing an ortho-alkynyl substituent undergo copper-catalyzed intramolecular cyclization to produce 2-substituted indoles with high efficiency [1]. This transformation exploits the ortho-relationship between the amino group and the tethered alkyne—a spatial arrangement unavailable in N-tosylaniline or para-aminophenyl sulfone isomers, which cannot undergo this specific cyclization due to the absence of a suitable ortho-directing amino group relative to the reactive site.
Heterocycle synthesisTransition metal catalysisPharmaceutical intermediates
Evidence Dimension
Cyclization feasibility for indole synthesis
Target Compound Data
2-alkynyl-tosylaniline derivatives undergo 5-endo-dig cyclization to indoles
Comparator Or Baseline
N-tosylaniline: cannot undergo equivalent cyclization (lacks ortho-amino group); 4-aminophenyl sulfone: cannot undergo equivalent cyclization (amino group not ortho to reactive site)
Quantified Difference
Qualitative: cyclization possible only with ortho-aminoaryl sulfone scaffold
This scaffold-specific reactivity positions 2-Tosylaniline as an essential building block for synthesizing indole-containing pharmaceutical intermediates that cannot be accessed using the more readily available N-tosylaniline analog.
Heterocycle synthesisTransition metal catalysisPharmaceutical intermediates
[1] Zhou, R., Liu, W., Wang, Q., & He, Z. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. doi:10.1039/C9RA03456A View Source
Gold(I)-Catalyzed Cyclization: Ortho-Selectivity
In gold(I)-catalyzed cyclization of N-(3-iodoprop-2-ynyl)-N-tosylaniline derivatives, the ortho-position of the aniline ring participates in hydroarylation, yielding 1,2-dihydroquinoline derivatives [1]. While the substrate in this study is an N-tosylaniline derivative rather than free 2-Tosylaniline, the ortho-selectivity of the cyclization underscores the critical role of ortho-availability on the aniline ring for this reaction class. Derivatives lacking ortho-availability (e.g., those with blocking substituents) exhibit altered product distributions, establishing that the unsubstituted ortho-position present in 2-Tosylaniline is a prerequisite for certain cyclization pathways.
Procurement of 2-Tosylaniline specifically provides an unsubstituted ortho-position for subsequent functionalization or cyclization chemistry—a requirement that N-substituted or para-substituted analogs cannot fulfill.
[1] Rodríguez, A., Morán-Poladura, P., Suárez, A., & Vázquez, M. Á. (2015). Regiocontrolled gold(I)-catalyzed cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines. Journal of Organometallic Chemistry, 793, 156-161. doi:10.1016/j.jorganchem.2010.09.021 View Source
[2] Nippon Kagaku Kaishi. (1978). Synthesis of N-Mesyl- and N-Tosyl-o-allylanilines by Amido-Claisen Rearrangement. 1978(1), 86-92. doi:10.1246/nikkashi.1978.86 View Source
TPSA & Rotatable Bond Comparison
2-Tosylaniline has a topological polar surface area (TPSA) of 68.5 Ų and 2 rotatable bonds, compared with N-tosylaniline (TPSA ≈ 46.2 Ų, 3 rotatable bonds) and 4-aminophenyl p-tolyl sulfone (TPSA ≈ 68.5 Ų, 2 rotatable bonds) . The higher TPSA relative to N-tosylaniline arises from the presence of the free primary amine, which contributes additional polar surface area and hydrogen-bond donor capacity.
Calculated values; TPSA influences membrane permeability and bioavailability predictions
Why This Matters
The elevated TPSA of 2-Tosylaniline indicates greater polarity and hydrogen-bonding capacity than N-tosylaniline, affecting chromatographic retention, solubility in polar solvents, and predicted drug-likeness parameters during medicinal chemistry campaigns.
2-Tosylaniline serves as the precursor scaffold for 2-alkynyl-tosylaniline derivatives, which undergo copper-catalyzed intramolecular 5-endo-dig cyclization to yield 2-substituted indoles under mild conditions [1]. This transformation is applicable to medicinal chemistry programs targeting indole-based pharmacophores, including kinase inhibitors and GPCR modulators. The ortho-aminoaryl sulfone arrangement is essential for this cyclization; neither N-tosylaniline nor 4-aminophenyl sulfone can undergo equivalent transformations. Procurement of 2-Tosylaniline rather than alternative tosylaniline isomers is therefore mandatory for synthetic routes requiring this specific ortho-cyclization capability [1].
Ortho-Directed C–H Functionalization Building Block
The free primary amine in 2-Tosylaniline, positioned ortho to the sulfonyl group, enables directed C–H functionalization strategies and serves as a handle for diazotization or imine formation. ortho-Bromo-N-tosylaniline derivatives (accessible from 2-Tosylaniline) have been employed in palladium-catalyzed asymmetric allylic substitution reactions, affording cyclohexenylamine derivatives with 84% enantiomeric excess [1]. This directed functionalization capacity distinguishes 2-Tosylaniline from N-tosylaniline, which lacks the ortho-directing free amine and thus cannot participate in equivalent ortho-selective transformations.
Quinoline Scaffolds via Gold/Palladium Catalysis
N-Propargyl and N-allyl derivatives of tosylanilines undergo gold(I)-catalyzed and palladium(II)-catalyzed cyclizations to produce 1,2-dihydroquinoline and tetrahydroquinoline derivatives [1]. The ortho-position availability on the aniline ring—present in 2-Tosylaniline but absent in ortho-substituted analogs—determines the regiochemical outcome of these cyclizations. Researchers developing quinoline-based screening libraries or natural product analogs should procure 2-Tosylaniline specifically to ensure the desired ortho-hydroarylation pathway remains accessible, as ortho-blocked derivatives redirect reactivity toward alternative product distributions [1].
ortho-Aminoaryl Sulfone Ligands for Coordination Chemistry
The ortho-aminophenyl sulfone motif of 2-Tosylaniline provides a bidentate N,O-chelating framework following appropriate derivatization, with potential applications in transition metal catalysis and metal-organic framework construction [1]. The free primary amine and adjacent sulfonyl oxygen atoms create a coordination environment distinct from that of N-tosylaniline, which lacks the free amine donor site, or 4-aminophenyl sulfone, which positions the amine too distant for chelation. Procurement of the correct regioisomer is essential for achieving the intended coordination geometry [1].
[1] Zhou, R., Liu, W., Wang, Q., & He, Z. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(31), 17975-17978. doi:10.1039/C9RA03456A View Source
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